Tert-butyl 3-iodopropanoate
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Overview
Description
Tert-butyl 3-iodopropanoate is an organic compound with the molecular formula C7H13IO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of an iodine atom attached to a three-carbon chain, which is further connected to a tert-butyl ester group. This unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Tert-butyl 3-iodopropanoate is a chemical compound used primarily as a reagent in organic synthesis . The primary targets of this compound are other organic compounds that it reacts with during synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically esterification . In these reactions, the this compound molecule donates an iodine atom to the target molecule, facilitating the formation of new bonds and the synthesis of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a wide variety of pathways, each leading to the production of different organic compounds .
Pharmacokinetics
Its bioavailability would depend on factors such as its concentration, the specific reaction conditions, and the nature of the other compounds present .
Result of Action
The result of this compound’s action is the synthesis of new organic compounds . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific reaction conditions . For example, it is typically stored at a temperature of 4°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with iodine in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity .
Another method involves the iodination of tert-butyl 3-hydroxypropanoate using iodine and a suitable oxidizing agent. This reaction is carried out in an organic solvent, such as dichloromethane, and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form tert-butyl 3-iodopropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of tert-butyl 3-azidopropanoate or tert-butyl 3-thiocyanatopropanoate.
Reduction: Formation of tert-butyl 3-propanoate.
Oxidation: Formation of tert-butyl 3-iodopropanoic acid.
Scientific Research Applications
Tert-butyl 3-iodopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-bromopropanoate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 3-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl 3-fluoropropanoate: Similar structure but with a fluorine atom instead of iodine
Uniqueness
Tert-butyl 3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and reduction reactions. This unique reactivity makes this compound a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
tert-butyl 3-iodopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNHUAOFIUFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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